
Benzenamine, N-(2-methoxyethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(2-methoxyethyl)-N-methyl- is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 2-methoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-N-methyl- typically involves the alkylation of aniline. One common method is the reaction of aniline with 2-methoxyethyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-(2-methoxyethyl)-N-methyl- can be achieved through continuous flow processes. This involves the use of automated reactors where aniline, 2-methoxyethyl chloride, and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2-methoxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of Benzenamine, N-(2-methoxyethyl)-N-methyl-.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated products depending on the substituent used.
Scientific Research Applications
Benzenamine, N-(2-methoxyethyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-N-methyl- involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of metabolic enzymes, which can lead to altered metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-
- N-(2-methoxyethyl)aniline
- N-methyl-N-phenylhydroxylamine
Uniqueness
Benzenamine, N-(2-methoxyethyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties
Properties
CAS No. |
81090-01-9 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-11(8-9-12-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
IBRLRCIVUSLMRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
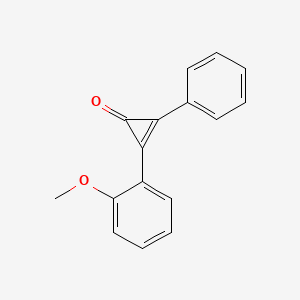
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
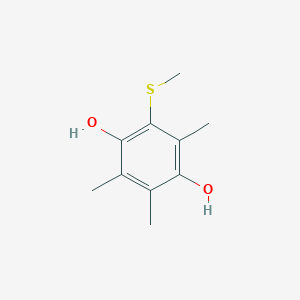
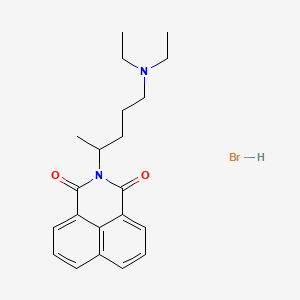
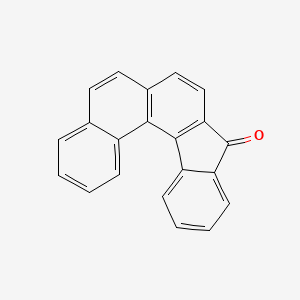


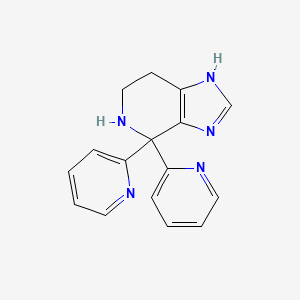
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
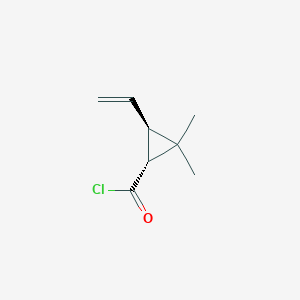
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
